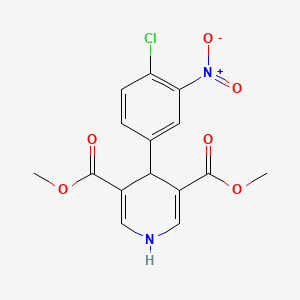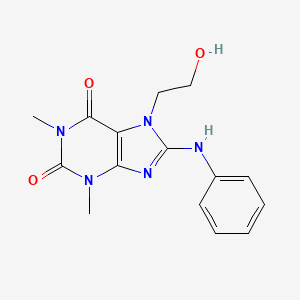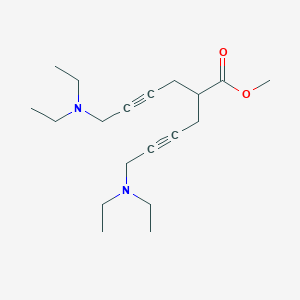![molecular formula C14H18N2OS B11098850 4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilino-1-thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications in various fields. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in the ring system adds to its chemical diversity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (such as 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This one-pot, three-component reaction yields the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-anilino-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-anilino-1-thia-4-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism by which 4-anilino-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells by modulating apoptotic markers such as caspase-3, caspase-8, and Bax, while decreasing antiapoptotic Bcl2 levels .
Comparison with Similar Compounds
Similar Compounds
1-thia-4-azaspiro[4.5]decan-3-one: A structurally similar compound with a different substituent at the aniline position.
Thiazolopyrimidine derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, showing similar biological activities.
1,3,4-thiadiazole derivatives: Compounds containing a thiadiazole ring, known for their diverse biological activities.
Uniqueness
4-anilino-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-anilino-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2OS/c17-13-11-18-14(9-5-2-6-10-14)16(13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2 |
InChI Key |
ZOEFQUASJRHMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)

![2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)

![(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)

![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11098811.png)
![4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11098823.png)
![N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzamide](/img/structure/B11098842.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11098844.png)
![3-Pyridinecarbonitrile, 6-[[(2-bromophenyl)methylene]hydrazino]-2,4,5-trichloro-](/img/structure/B11098849.png)
![(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11098854.png)

